4-甲基-5-硝基吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

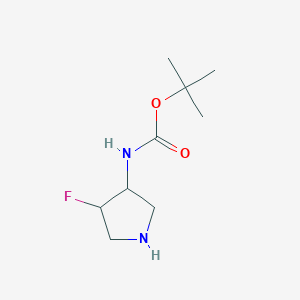

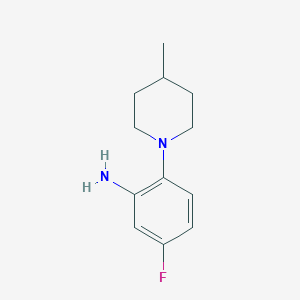

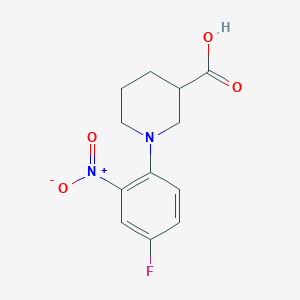

4-Methyl-5-nitroindoline is a chemical compound that belongs to the class of indolines, which are heterocyclic organic compounds. Indolines are characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The specific substitution pattern of a methyl group at the 4-position and a nitro group at the 5-position on the indoline ring system defines 4-Methyl-5-nitroindoline. This compound is of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of related nitroindoline derivatives has been described in the literature. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent conversion to methyl 6-nitroindole-2-carboxylate has been achieved with a total yield of 67% . Another approach involves the preparation of 4-[N-Acetyl-N-methyl]aminomethylindole from 2-methyl-5-nitroisoquinolinium iodide, which can be hydrolyzed to 4-methylaminomethylindole and further modified to various substituted indoles . These methods highlight the versatility of nitroindoline derivatives in synthetic chemistry and their potential as precursors for 4-Methyl-5-nitroindoline.

Molecular Structure Analysis

The molecular structure of nitroindoline derivatives can be elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the crystal structure of two nitro regioisomers of a related compound, cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, was determined using single-crystal X-ray diffraction, NMR, and MS . These techniques are essential for confirming the substitution pattern and stereochemistry of the indoline ring system, which is crucial for understanding the reactivity and properties of 4-Methyl-5-nitroindoline.

Chemical Reactions Analysis

The reactivity of nitroindoline derivatives can be explored through various chemical reactions. For instance, the synthesis of 4-substituted 5-nitroisoquinolin-1-ones from intramolecular Pd-catalyzed reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides has been reported . This method demonstrates the potential for creating complex indoline structures through catalytic cyclization reactions. Additionally, the methylation of 4-nitroquinoline has been studied, leading to different methylation products and their subsequent reactions in aqueous solutions . These studies provide insights into the types of chemical transformations that 4-Methyl-5-nitroindoline may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroindoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating methyl groups can affect the compound's acidity, basicity, solubility, and stability. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involved steps such as cyclization, nitration, and chlorination, and the product's structure was confirmed by 1H NMR and MS . The method's suitability for large-scale synthesis and the high yield of the product suggest that similar conditions could be applied to the synthesis of 4-Methyl-5-nitroindoline, with an expectation of favorable physical and chemical properties for further applications.

科学研究应用

抗菌和抗炎特性

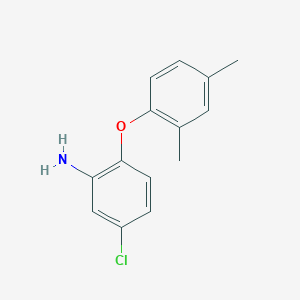

- 抗菌和抗炎活性:源自5-硝基吲哚的化合物,包括4-[(1-(对甲苯基)-5-硝基-2-氧代吲哚-3-基亚胺)]苯甲酰肼和3-(4-(5-甲基-1,3,4-噁二唑-2-基)苯基亚胺)-1-(对甲苯基)-5-硝基吲哚-2-酮,展示了显著的抗菌和抗真菌活性。这些衍生物还表现出高抗炎和镇痛活性,表明在这些领域具有潜在的治疗应用(Bassyouni et al., 2012)。

光解效率

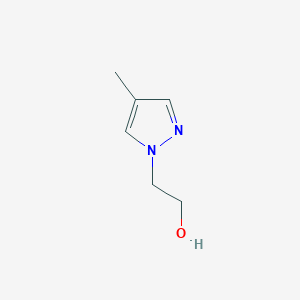

- 提高的光解效率:研究表明,与4-甲基-5-硝基吲哚相关的1-酰基-7-硝基吲哚的光解效率受到在4位的电子给予取代基团的增强。这种增强在释放神经活性氨基酸和其他生物应用中具有实际意义(Papageorgiou & Corrie, 2000)。

水结构分析

- 探测液态水结构:分子1-甲基-5-硝基吲哚已被用于通过温度变化检测液态水的结构变化。这表明其在研究水和其他溶剂的性质方面的潜在用途(Catalán & del Valle, 2018)。

溶剂碱度标度

- 溶剂碱度标度的发展:使用5-硝基吲哚及其同源物1-甲基-5-硝基吲哚的研究导致了溶剂碱度标度的创建。这个标度在光谱学和各种化学领域中很有用,展示了该化合物在理解溶剂相互作用中的重要性(Catalán et al., 1996)。

生物物理探针

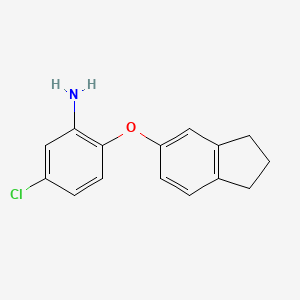

- 在生物物理探测中的应用:与4-甲基-5-硝基吲哚密切相关的异吲哚亚氮氧自由基已被表征其在细胞中的性质。它们可作为生物物理探针,用于研究分子运动、氧浓度、pH值和其他细胞参数,表明这类化合物的广泛用途(Shen et al., 2002)。

安全和危害

属性

IUPAC Name |

4-methyl-5-nitro-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-3,10H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXMLIIFZFXIHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601498 |

Source

|

| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-nitroindoline | |

CAS RN |

165250-68-0 |

Source

|

| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)